1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their significant pharmacological properties. Dihydropyridines are widely recognized for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases. The unique structure of this compound makes it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-component reactions (MCRs), which are known for their efficiency in forming multiple bonds in a single reaction step . One common synthetic route is the Hantzsch dihydropyridine synthesis, which involves the cyclization of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . Industrial production methods often employ green synthetic methodologies to enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine derivatives .
Scientific Research Applications
1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridine derivatives, which are widely used as antihypertensive agents .
Comparison with Similar Compounds
1-Benzyl-2-methyl-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a common mechanism of action as calcium channel blockers, this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties . Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Oseltamivir phosphate: Although not a dihydropyridine, it is synthesized from a similar scaffold and used as an antiviral agent.
Properties
CAS No. |
114174-69-5 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-2-methyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-11-13(14(15)17)8-5-9-16(11)10-12-6-3-2-4-7-12/h2-7,9H,8,10H2,1H3,(H2,15,17) |
InChI Key |
NGTQCXIHZHLRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=CN1CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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